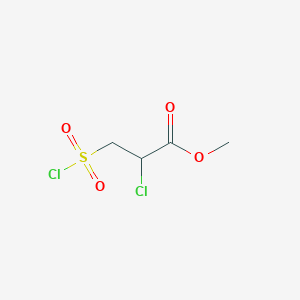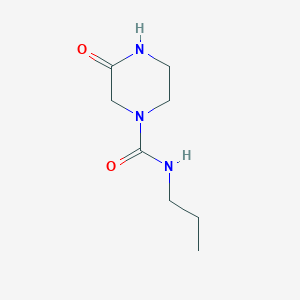
5-(1-(2-((4-acetylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-(2-((4-acetylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide is a useful research compound. Its molecular formula is C28H34N4O5 and its molecular weight is 506.603. The purity is usually 95%.
BenchChem offers high-quality 5-(1-(2-((4-acetylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(2-((4-acetylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Ligands containing direct P–N bonds, like the diphosphinoamine ligand (p-CH₃CO)C₆H₄N(PPh₂)₂, have been investigated for their biological properties . These ligands play a crucial role in catalysis and serve as structural motifs in herbicidal, antimicrobial, and neuroactive agents.
- Enzyme cascades involving benzyl alcohol and glycine as co-substrates can accumulate L-phenylalanine. This compound is an essential amino acid and a precursor for various neurotransmitters and hormones .
- Thiosemicarbazone analogs derived from similar structures have been evaluated for their cytotoxic activities. Substituted thiochromanone-based thiosemicarbazones exhibit promising anticancer properties .
Catalysis and Medicinal Chemistry
Biosynthesis of L-Phenylalanine
Anticancer Activities
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-acetylphenylamine with ethyl acetoacetate to form 2-(4-acetylphenylamino)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with anthranilic acid to form the final product.", "Starting Materials": [ "4-acetylphenylamine", "ethyl acetoacetate", "anthranilic acid", "isopentylamine", "pentanoyl chloride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "ethanol" ], "Reaction": [ "Step 1: 4-acetylphenylamine is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 2-(4-acetylphenylamino)-3-oxobutanoic acid ethyl ester.", "Step 2: The intermediate from step 1 is hydrolyzed with hydrochloric acid to form 2-(4-acetylphenylamino)-3-oxobutanoic acid.", "Step 3: The acid from step 2 is then reacted with anthranilic acid in the presence of sodium hydroxide to form the final product, 5-(1-(2-((4-acetylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide.", "Step 4: The final product is purified by recrystallization from ethanol and diethyl ether." ] } | |
Numéro CAS |
1223958-22-2 |
Nom du produit |
5-(1-(2-((4-acetylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide |
Formule moléculaire |
C28H34N4O5 |
Poids moléculaire |
506.603 |
Nom IUPAC |
5-[1-[2-(4-acetylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide |
InChI |
InChI=1S/C28H34N4O5/c1-19(2)15-16-29-25(34)10-6-7-17-31-27(36)23-8-4-5-9-24(23)32(28(31)37)18-26(35)30-22-13-11-21(12-14-22)20(3)33/h4-5,8-9,11-14,19H,6-7,10,15-18H2,1-3H3,(H,29,34)(H,30,35) |
Clé InChI |
NSOUAMBUZPWCQT-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine;hydrochloride](/img/structure/B2437837.png)
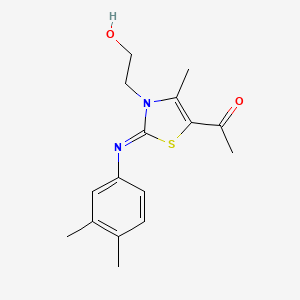
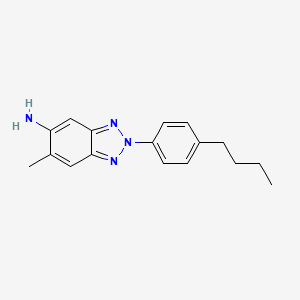
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2437843.png)

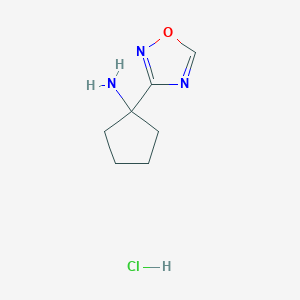
![N-(4-fluorobenzyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2437847.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2437849.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2437851.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2437852.png)
